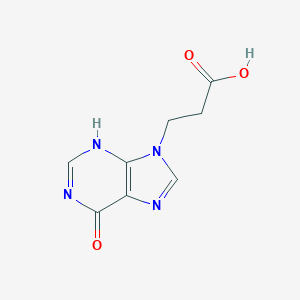
3-(6-oxo-3H-purin-9-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-oxo-3H-purin-9-yl)propanoic acid, also known as oxopurinol or oxypurinol, is a naturally occurring compound found in plants and animals. It is a derivative of the purine nucleoside adenine, and is an important intermediate in the metabolism of uric acid. Oxopurinol has been studied extensively for its role in the regulation of uric acid levels in the body and the treatment of gout and other inflammatory diseases.
Aplicaciones Científicas De Investigación
Immunobiological Activity
The synthesis of base-substituted 2-amino-3-(purin-9-yl)propanoic acid derivatives has shown immunostimulatory and immunomodulatory potency. Certain derivatives significantly enhanced the secretion of chemokines and augmented NO biosynthesis, pointing towards potential applications in immunology and as therapeutic agents in diseases involving the immune system (Doláková et al., 2005).
Metal-Organic Frameworks (MOFs)
Research into the construction of metal–organic frameworks (MOFs) from propionate-functionalized purine-containing ligands, including 3-(6-oxo-6,9-dihydro-1H-purin-1-yl)propanoic acid, has led to the synthesis of materials with interesting structural characteristics and properties. These MOFs exhibit adsorption behaviors and are being investigated for potential applications in gas storage, separation technologies, and catalysis (Chen et al., 2017).
Analytical and Quality Control Methods
The development of analytical methods for quality control of promising active pharmaceutical ingredients among derivatives of 4-oxoquinoline-3-propanoic acids, closely related to the chemical structure of interest, highlights the importance of these compounds in pharmaceutical development and the need for rigorous quality control measures (Zubkov et al., 2016).
Coordination Polymers
Studies on coordination polymers based on a purine-containing carboxylate have elucidated their potential for creating materials with unique properties. These polymers, constructed from multifunctional ligands including variants of 3-(6-oxo-3H-purin-9-yl)propanoic acid, showcase diverse topological structures and are subjects of interest in materials science for their potential applications in novel nanomaterials and catalysis (Liu et al., 2012).
Drug Development and Pharmacology
Research into nonpeptide alphavbeta3 antagonists, which include derivatives structurally similar to this compound, has identified compounds with potent antiosteoporotic activity. This highlights the potential of these compounds in developing new therapeutics for diseases such as osteoporosis (Hutchinson et al., 2003).
Safety and Hazards
Propiedades
IUPAC Name |
3-(6-oxo-1H-purin-9-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3/c13-5(14)1-2-12-4-11-6-7(12)9-3-10-8(6)15/h3-4H,1-2H2,(H,13,14)(H,9,10,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWZIJJOHBDENE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90292018 |
Source


|
| Record name | 3-(6-oxo-3,6-dihydro-9h-purin-9-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34397-00-7 |
Source


|
| Record name | NSC79667 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79667 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(6-oxo-3,6-dihydro-9h-purin-9-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

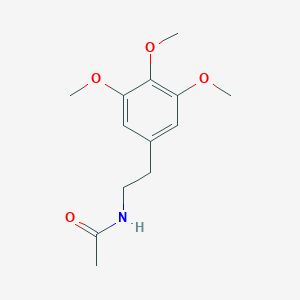
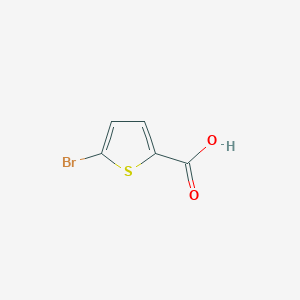

![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid](/img/structure/B29844.png)
![4-[(4-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B29848.png)
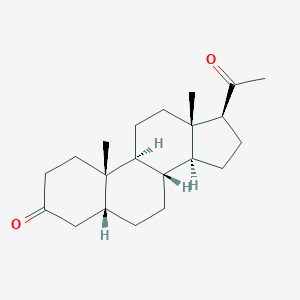
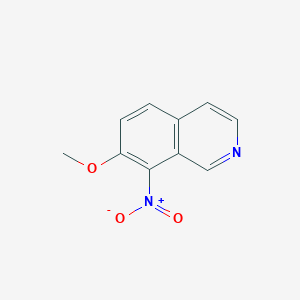
![2,2-Dimethoxyethyl[(dimethoxyphosphinyl)(3-methoxyphenyl)methyl]carbamic acid ethyl ester](/img/structure/B29857.png)
![4-[3-(Hydroxymethyl)phenoxy]phenol](/img/structure/B29862.png)




